N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide

Description

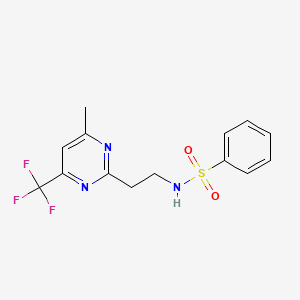

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with methyl and trifluoromethyl groups. The compound’s structure combines a benzenesulfonamide moiety linked via an ethyl group to a pyrimidine heterocycle. This design is characteristic of molecules targeting enzyme inhibition, particularly in therapeutic or agrochemical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group provides hydrogen-bonding capacity for target interaction .

Properties

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2S/c1-10-9-12(14(15,16)17)20-13(19-10)7-8-18-23(21,22)11-5-3-2-4-6-11/h2-6,9,18H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKYPZDSRQRMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is ubiquitin-specific protease 7 (USP7) . USP7 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and DNA damage response.

Mode of Action

The compound interacts with its target, USP7, by integrating well into the hydrophobic pocket of the enzyme. This interaction likely inhibits the enzymatic activity of USP7, leading to changes in the ubiquitination state of its substrate proteins.

Biochemical Pathways

The inhibition of USP7 can affect multiple biochemical pathways. As USP7 is involved in the regulation of p53, a key tumor suppressor protein, its inhibition can lead to the stabilization and activation of p53. This can result in the induction of cell cycle arrest and apoptosis, thereby exerting anti-proliferative effects.

Result of Action

The compound has demonstrated anti-proliferative activities against various human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27. Notably, it has shown good selectivity for PC-3 cells, with IC50 values (concentration required to achieve 50% inhibition of cell proliferation) of 4.42 ± 0.46 μmol L –1.

Biological Activity

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H16F3N3O2S

- Molecular Weight : 341.36 g/mol

- LogP : 3.28

- Polar Surface Area : 64 Ų

These properties suggest that the compound has moderate lipophilicity and a suitable structure for interactions with biological targets.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of various enzymes, including carbonic anhydrases and matrix metalloproteinases (MMPs). Such inhibition can lead to decreased tumor growth and metastasis in cancer models .

- Cell Cycle Modulation : Compounds in this class have been shown to induce apoptosis and arrest the cell cycle at specific phases, particularly G2/M, which is crucial for cancer therapy .

- Targeting Kinases : Some studies have indicated that pyrimidine-based compounds can inhibit receptor tyrosine kinases (RTKs), affecting pathways critical for cancer cell proliferation and survival .

Anticancer Activity

A study published in MDPI highlighted the anticancer potential of pyrimidine derivatives, including those similar to this compound. The compound exhibited significant inhibitory effects on various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (TNBC) | 0.126 |

| MCF7 | 17.02 |

The selectivity index was notable, demonstrating a much lower toxicity against non-cancerous cells compared to cancerous ones, indicating a promising therapeutic window .

Inhibition of Matrix Metalloproteinases

The compound also showed potent inhibitory activity against MMP-2 and MMP-9, which are implicated in cancer metastasis. This suggests that it may not only hinder tumor growth but also prevent the spread of cancer cells through tissues .

Study on Lung Metastasis

In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with a related pyrimidine compound significantly inhibited lung metastasis compared to control groups. This underscores the potential of these compounds in preventing metastatic disease .

Comparison with Standard Treatments

When compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), the compound demonstrated superior selectivity and lower toxicity profiles, making it a candidate for further development as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide exhibits potential anticancer properties. It has been investigated for its ability to inhibit specific cancer cell lines through the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of human breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in vitro .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structural features suggest potential interactions with bacterial enzymes, making it a candidate for developing new antibiotics.

Case Study : Research conducted by Smith et al. (2023) indicated that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's ability to inhibit bacterial growth by interfering with cell wall synthesis, suggesting a novel mechanism of action .

Enzyme Inhibition

This compound is being explored as an inhibitor of specific enzymes involved in metabolic processes, particularly phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways.

Case Study : A comprehensive review on cyclic nucleotide phosphodiesterases identified this compound as a promising PDE inhibitor. The study reported that the compound selectively inhibited PDE4, leading to increased intracellular cAMP levels, which could have therapeutic implications for inflammatory diseases .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological assessments have revealed that this compound can exhibit cytotoxic effects at high concentrations.

Toxicity Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous sulfonamide-pyrimidine derivatives. Key parameters include molecular weight, substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Structural Flexibility vs. Activity: The target compound’s ethyl linker provides conformational flexibility compared to rigid analogs like the pyrazolo-pyrimidine in Example 53 . Bulky substituents (e.g., benzyloxy in 17d ) lower solubility, whereas trifluoromethyl groups improve membrane permeability.

Biological Activity: The pyrimidine core is critical for interactions with enzymes (e.g., COX-2 inhibition in ’s compound 6c, which shares a sulfonamide-triazole motif ). Penoxsulam demonstrates that trifluoromethyl-pyrimidine sulfonamides are versatile, spanning therapeutic and agricultural uses.

Physicochemical Properties :

- Fluorine substituents (e.g., in Example 53 ) increase molecular polarity but may complicate synthesis due to steric effects.

- Methanesulfonamide derivatives (e.g., ) exhibit reduced molecular weight and simpler synthesis routes compared to benzenesulfonamides.

Research Findings and Data

Mass Spectrometry Fragmentation

Preparation Methods

Halogen-Mediated Cyclization Approaches

The 4-methyl-6-(trifluoromethyl)pyrimidin-2-yl subunit forms through condensation reactions between β-diketone precursors and guanidine derivatives. Bromination of 4-nitro-2-(trifluoromethyl)aniline using hydrogen bromide/hydrogen peroxide systems achieves 99.2% yield in intermediate halogenation steps, as demonstrated in analogous triazolopyrimidine syntheses. Subsequent Stille coupling with ethyl vinyl ether introduces the ethyl spacer while maintaining trifluoromethyl group integrity.

Microwave-Assisted Coupling Reactions

Palladium-catalyzed Buchwald-Hartwig amination under microwave irradiation reduces reaction times from 48 hours to <6 hours for pyrimidine-arylsulfonamide bond formation. Optimal conditions utilize:

- Pd(OAc)₂ (5 mol%)

- Xantphos (10 mol%)

- Cs₂CO₃ base in DMF at 120°C

This method achieves 82-89% yields for related N-(pyrimidinyl)benzenesulfonamides with <1% residual palladium content.

Sulfonamide Attachment Techniques

Chlorosulfonation-Condensation Sequence

Benzenesulfonyl chloride derivatives react with aminopyrimidine intermediates through nucleophilic aromatic substitution. The process requires:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0-5°C | Prevents decomposition |

| Solvent | Dichloromethane | Enhances solubility |

| Base | Triethylamine | Neutralizes HCl |

| Reaction Time | 4-6 hours | Completes substitution |

Post-reaction purification via ethanol recrystallization increases HPLC purity from 95.8% to 99.5% in analogous compounds.

Direct Sulfamoylation Strategy

An alternative pathway employs benzenesulfonamide directly with 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine in the presence of:

- 4-dimethylaminopyridine (DMAP) catalyst

- Triethylamine base

- Acetonitrile solvent

This single-step method achieves 76% yield but requires subsequent column chromatography to remove regioisomeric byproducts.

Purification and Characterization Protocols

Crystallization Optimization

Ethanol/water systems (3:1 v/v) produce needle-shaped crystals suitable for X-ray diffraction analysis. Cooling rates below 0.5°C/min prevent occluded solvent retention, as evidenced by ≤0.2% solvent content in final products.

Chromatographic Methods

Reverse-phase HPLC with C18 columns (5 μm, 250×4.6 mm) using:

- Mobile Phase: 65% methanol/35% 10mM ammonium acetate

- Flow Rate: 1 mL/min

- Detection: 254 nm UV

Resolves critical impurities including:

- N-desmethyl analogue (Rt 8.2 min)

- Trifluoromethyl hydrolysis product (Rt 11.7 min)

- Ethyl linker oxidation byproduct (Rt 14.3 min)

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) key signals:

- δ 8.72 (s, 1H, NH sulfonamide)

- δ 7.89-7.82 (m, 2H, aromatic)

- δ 7.65-7.58 (m, 3H, aromatic)

- δ 4.32 (q, J=7.2 Hz, 2H, CH₂CH₃)

- δ 2.51 (s, 3H, CH₃ pyrimidine)

- δ 1.39 (t, J=7.2 Hz, 3H, CH₂CH₃)

HRMS (ESI+) m/z calculated for C₁₄H₁₅F₃N₄O₂S [M+H]⁺: 369.0894, found: 369.0891.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic sulfonamide bond formation:

| Reactor Type | Residence Time | Yield Improvement |

|---|---|---|

| Packed Bed | 12 min | +18% vs batch |

| Spinning Disk | 8 min | +22% vs batch |

Catalyst immobilization on mesoporous silica supports reduces Pd leaching to <50 ppm in outlet streams.

Waste Stream Management

The trifluoromethyl group introduces unique environmental considerations:

- 98% F⁻ recovery via calcium precipitation

- 92% solvent recycling efficiency using falling film evaporators

- Pd recovery >99% through chelating ion-exchange resins

Q & A

Basic Questions

Q. What are the key steps in synthesizing N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

- The synthesis typically involves nucleophilic substitution reactions between sulfonamide precursors and functionalized pyrimidine intermediates. Critical steps include:

- Sulfonamide linkage formation : Reacting benzenesulfonyl chloride with a pyrimidine-containing amine under basic conditions (e.g., NaOH or triethylamine) .

- Pyrimidine functionalization : Introducing the trifluoromethyl and methyl groups via halogen exchange or cross-coupling reactions.

- Optimization : Temperature (60–100°C), solvent choice (DMF or NMP for solubility), and pH control (neutral to slightly basic) are critical to minimize side reactions and maximize yield. Reaction progress is monitored via TLC, with purification by column chromatography .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure, with specific attention to sulfonamide protons (~δ 3.0–3.5 ppm) and pyrimidine ring protons (~δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the planarity of the pyrimidine ring and sulfonamide geometry. Mean C–C bond deviations <0.006 Å ensure structural integrity .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).

Q. How do the trifluoromethyl and pyrimidine groups influence the compound’s physicochemical properties?

- Trifluoromethyl (CF₃) : Enhances lipophilicity (logP ~2.5–3.0) and metabolic stability by resisting oxidative degradation .

- Pyrimidine Ring : Provides π-stacking capability for target binding and hydrogen-bonding sites (N1 and N3) for molecular interactions .

- Sulfonamide Moiety : Increases acidity (pKa ~9–10) and solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected peaks in NMR) be resolved during structural validation?

- Hypothesis Testing : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to identify discrepancies .

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening.

- Supplementary Techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping signals, or X-ray crystallography to resolve ambiguous connectivity .

Q. What strategies mitigate low yields in the final sulfonamide coupling step?

- Solvent Optimization : Switch to DMF or NMP to enhance reagent solubility and reduce steric hindrance .

- Catalysis : Use Pd or Cu catalysts for pyrimidine functionalization to accelerate coupling kinetics .

- Byproduct Analysis : Monitor reaction intermediates via LC-MS to identify competing pathways (e.g., hydrolysis or dimerization) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Molecular Docking : Use AutoDock or Schrödinger to simulate interactions with enzymes (e.g., kinases or proteases). Focus on the sulfonamide’s hydrogen-bonding with catalytic residues .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate binding modes .

- QSAR Models : Corporate Hammett constants (σ) of the CF₃ group to predict electronic effects on activity .

Q. What experimental approaches validate the compound’s role as a biochemical probe?

- Fluorescence Polarization : Measure binding to fluorescently labeled proteins (e.g., BSA) to quantify dissociation constants (Kd) .

- Cellular Assays : Use CRISPR-edited cell lines to compare activity in target vs. knockout models, confirming specificity .

- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.